Home > Products > Screening Compounds P94653 > Lenvatinib mesylate
Lenvatinib mesylate - 857890-39-2

Lenvatinib mesylate

Catalog Number: EVT-287567
CAS Number: 857890-39-2
Molecular Formula: C22H23ClN4O7S
Molecular Weight: 523.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lenvatinib mesylate is a methanesulfonate salt obtained by reaction of lenvatinib with one molar equivalent of methanesulfonic acid. A multi-kinase inhibitor and orphan drug used (as its mesylate salt) for the treatment of various types of thyroid cancer that do not respond to radioiodine. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, a fibroblast growth factor receptor antagonist, an orphan drug, a vascular endothelial growth factor receptor antagonist and an antineoplastic agent. It contains a lenvatinib(1+).
Lenvatinib Mesylate is a synthetic, orally available inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR/FLK-1) tyrosine kinase with potential antineoplastic activity. E7080 blocks VEGFR2 activation by VEGF, resulting in inhibition of the VEGF receptor signal transduction pathway, decreased vascular endothelial cell migration and proliferation, and vascular endothelial cell apoptosis.
See also: Lenvatinib (has active moiety).
Classification

Lenvatinib mesylate falls under the category of small molecule drugs and is classified as a tyrosine kinase inhibitor. Its mechanism involves blocking multiple receptor tyrosine kinases that are involved in the processes of tumor growth and angiogenesis .

Synthesis Analysis

The synthesis of lenvatinib mesylate involves several intricate steps, typically starting from 4-amino-3-chlorophenol and chlorobenzoic ester. The process can be summarized as follows:

  1. Condensation Reaction: The initial step involves the reaction of 4-amino-3-chlorophenol with chlorobenzoic ester to form an intermediate compound.
  2. Amine Hydrolysis: This intermediate undergoes hydrolysis to generate a urea derivative.
  3. Formation of Lenvatinib: The urea intermediate is then subjected to further reactions involving cyclopropyl amine to yield lenvatinib.
  4. Mesylation: Finally, lenvatinib is reacted with methanesulfonic acid to form lenvatinib mesylate, enhancing its stability and solubility for pharmaceutical applications .

Technical Parameters

  • Temperature Control: Various steps require specific temperature conditions (e.g., some reactions are conducted at room temperature while others may require heating).
  • Solvent Selection: Dimethyl sulfoxide and N-methylpyrrolidone are commonly used solvents that facilitate the reactions.
  • Yield Optimization: Each synthetic step is optimized for yield and purity, with reported yields ranging from 76% to over 86% depending on the specific reaction conditions employed .
Molecular Structure Analysis

Lenvatinib mesylate has a complex molecular structure characterized by several functional groups that contribute to its biological activity:

  • Chemical Formula: The chemical structure can be represented as 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxy-quinoline-6-carboxamide.
  • Molecular Weight: The molecular weight of lenvatinib mesylate is approximately 426.86 g/mol.
  • Chirality: Lenvatinib is achiral, simplifying its synthesis and characterization processes.
  • Polymorphism: The compound exhibits polymorphism, which can affect its solubility and bioavailability; thus, control during manufacturing is critical .

Spectroscopic Data

The structure has been elucidated using various analytical techniques:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Provides insights into the molecular environment of hydrogen and carbon atoms.
  • Infrared Spectroscopy (IR): Used to identify functional groups present in the molecule.
  • Mass Spectrometry: Confirms the molecular weight and structural integrity .
Chemical Reactions Analysis

The synthesis of lenvatinib mesylate involves several key chemical reactions:

  1. Substitution Reactions: These include both electrophilic and nucleophilic substitutions essential for introducing functional groups necessary for activity.
  2. Condensation Reactions: These reactions are critical for forming larger molecular structures by combining smaller molecules with the loss of water.
  3. Amidation Reactions: These involve forming amide bonds between carboxylic acids or their derivatives with amines, which are fundamental in constructing the drug's backbone .
  4. Salification: The conversion of lenvatinib into its mesylate form through reaction with methanesulfonic acid enhances stability and solubility.
Mechanism of Action

Lenvatinib mesylate acts primarily as a receptor tyrosine kinase inhibitor. Its mechanism includes:

  • Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs): By blocking these receptors, lenvatinib prevents angiogenesis—the formation of new blood vessels that tumors need for growth.
  • Targeting Other Kinases: In addition to VEGFRs, lenvatinib inhibits other kinases involved in tumor proliferation and survival pathways .

This multi-targeted approach allows lenvatinib to effectively reduce tumor growth and metastasis in various cancer types.

Physical and Chemical Properties Analysis

Lenvatinib mesylate exhibits several notable physical and chemical properties:

  • Appearance: It is typically a white to pale reddish-yellow powder.
  • Melting Point: Greater than 220°C, indicating thermal stability.
  • Solubility: Slightly soluble in dimethyl sulfoxide and methanol but practically insoluble in ethanol and water; this property affects its formulation in drug delivery systems.
  • Partition Coefficient (Log P): Approximately 3.30, indicating moderate lipophilicity which influences absorption characteristics .
  • Dissociation Constant (pKa): Approximately 5.05 at 25°C, relevant for understanding its behavior in biological systems .
Applications

Lenvatinib mesylate has significant applications in clinical settings:

  1. Cancer Treatment: Approved for use in patients with locally recurrent or metastatic differentiated thyroid cancer that is radioactive iodine-refractory. It has also shown efficacy against renal cell carcinoma and hepatocellular carcinoma.
  2. Research Applications: Used extensively in studies related to cancer biology, particularly those investigating angiogenesis and receptor tyrosine kinase signaling pathways.
  3. Pharmaceutical Development: Its synthesis methods serve as a model for developing other tyrosine kinase inhibitors due to their complexity and multi-step nature .
Synthesis and Structural Optimization

Quinoline-Based Scaffold Design for Multi-Kinase Antagonism

Lenvatinib mesylate’s core structure features a strategically optimized quinoline scaffold that enables simultaneous inhibition of multiple kinase targets. The quinoline moiety serves as a privileged structure for kinase binding, with its nitrogen atom forming a critical hydrogen bond with the hinge region residue A564 in FGFR1. This interaction anchors the molecule in the ATP-binding pocket, while the adjacent ureido group engages in additional hydrogen bonding with E531 (αC-helix) and D641 (DFG motif) [4]. The molecular design allows hydrophobic interactions with five spine residues (RS2/3, CS6/7/8) and shell residues (Sh1/2), facilitating broad-spectrum kinase inhibition [4].

The scaffold’s substituted quinoline ring system (particularly the 7-methoxy and 6-carboxamide groups) enhances binding to VEGFR2/3 (IC₅₀: 0.74–1.3 nM) and FGFR1–4 (IC₅₀: 8.2–22 nM) by optimizing steric and electronic complementarity with hydrophobic back pockets of these receptors [4] [6]. This multi-target engagement disrupts oncogenic signaling pathways (PLCγ, Ras-Raf-ERK, PI3K-AKT) and inhibits tumor angiogenesis, providing superior efficacy compared to single-target inhibitors [6].

Table 1: Kinase Inhibition Profile of Lenvatinib Mesylate

Target KinaseIC₅₀ (nM)Biological Impact
VEGFR20.74Suppresses tumor angiogenesis
FGFR122Inhibits FGF-driven proliferation
RET1.5Blocks oncogenic fusion proteins
PDGFRα11Reduces stromal support signaling
c-KIT11Suppresses stem cell factor signaling

Regioselective Functionalization Strategies for Enhanced Target Affinity

Regioselective modification of the quinoline core is critical for optimizing lenvatinib’s target affinity and metabolic stability:

  • 4-Phenoxy Attachment: The 4-phenoxy linkage positions the chlorophenyl group for optimal hydrophobic contact with gatekeeper residues. Ortho-chlorination prevents oxidative metabolism while enhancing π-stacking with phenylalanine residues in VEGFR2’s hydrophobic pocket [2] [6].
  • Ureido Group Installation: Selective coupling of cyclopropylamine via carbamate intermediates generates the critical ureido functionality. This group forms bidentate hydrogen bonds with E531 (αC-helix), stabilizing the inactive DFG-Din conformation of kinases [4] [8].
  • C6-Carboxamide Retention: The 6-carboxamide group on the quinoline ring remains unsubstituted to maintain hydrogen bonding with kinase hinge regions. Protecting group strategies (e.g., tert-butoxycarbonyl) prevent unwanted reactions during synthesis [1] [8].

Crystalline form optimization further enhances bioavailability. Patent US20210214309A1 discloses a novel crystal form prepared via methanol/water anti-solvent crystallization, exhibiting superior powder X-ray diffraction (PXRD) peaks at 6.7°, 13.5°, and 20.3° 2θ. This polymorph demonstrates 34% higher dissolution in biorelevant media compared to conventional forms due to its lattice energy and packing efficiency [2] [5].

Optimization of Synthetic Routes for Industrial Scalability

Industrial synthesis of lenvatinib mesylate has evolved through three generations of route optimization:

  • Original Funahashi Route (2004):
  • Started with 4-amino-2-methoxybenzonitrile and quinoline intermediate
  • 5-step sequence with low overall yield (3.8%)
  • Required high temperatures (>150°C) and chromatographic purifications [4]
  • Commercial Route:
  • Utilizes 4-amino-3-chlorophenol (222) and phenyl carbonochloridate (223)
  • Forms carbamate intermediate followed by cyclopropylamine coupling
  • 55.9% overall yield with telescoped steps avoiding isolations [4]
  • Boc-Protected Route (Chen Optimization):
  • Protects 222 with tert-butyloxycarbonyl (Boc) before quinoline coupling
  • Enables aqueous workups without yield loss
  • Achieves 69.8% overall yield with >99.5% purity [4]

The most efficient route employs N,N’-carbonyldiimidazole (CDI)-mediated cyclopropanation, reducing reaction time from 48 hours to 8 hours while eliminating chloride byproducts. Process mass intensity (PMI) was reduced by 62% through solvent recycling (N-methylpyrrolidone recovery >85%) and catalytic reagent utilization [1] [8].

Solvent and Catalytic Systems in Key Coupling Reactions

Solvent and catalyst selection critically influence coupling reaction efficiency and impurity profiles:

  • Ether Formation (Quinoline-Phenoxy Linkage):
  • Solvent: Dimethyl sulfoxide (DMSO) enables reaction at 65°C (vs. 120°C in toluene)
  • Base: Potassium tert-butoxide minimizes O-alkylation side products (<0.3% vs. 12% with K₂CO₃)
  • Yield: 86% with 99.2% regioselectivity [8]

  • Ureido Bond Formation:

  • Solvent: N-methylpyrrolidone (NMP) solubilizes both carbamate and cyclopropylamine
  • Catalyst: Dimethylaminopyridine (DMAP, 0.5 mol%) suppresses dimerization
  • Temperature: 0–5°C during addition prevents exothermic degradation [1]

  • Final Salification:

  • Solvent System: Acetic acid/n-propanol (1:1.7 v/v) produces phase-pure mesylate
  • Stoichiometry: 1.02 eq methanesulfonic acid prevents free base contamination
  • Crystallization: Ethanol-mediated polymorph conversion yields thermodynamically stable Form I [5] [8]

Table 2: Solvent Systems in Critical Synthetic Steps

Reaction StepOptimal SolventTemperatureKey Benefit
Ether CouplingDMSO65°CSuppresses quinoline N-oxidation
Carbamate FormationTetrahydrofuran0–5°CPrevents phenol dimerization
Ureido CouplingNMP25°CDissolves crystalline intermediates
SalificationAcetic acid/n-propanol40°CControls mesylate hydrate formation

Impurity Profiling and Control During Manufacturing

Stringent impurity control is maintained through defined critical quality attributes (CQAs):

  • Genotoxic Impurities:
  • Chloroethyl urethane (from carbamate intermediate): Controlled to <10 ppm via low-temperature phenyl chloroformate addition
  • 3-Chloro-4-aminophenol: Maintained <0.15% through reaction mass spectrophotometric monitoring [1] [6]

  • Process-Related Impurities:

  • Des-cyclopropyl lenvatinib: Formed during thermal stress, controlled by limiting reaction time to <3 hours at >50°C
  • Quinoline N-oxide: Suppressed by nitrogen sparging during ether coupling [6]

  • Crystallization-Related Impurities:

  • Mesylate esters: Minimized by maintaining pH >4.0 during salification
  • Solvates: Controlled through water content regulation (<0.2% in n-propanol) [5]

Advanced analytical methods ensure impurity control:

  • Chiral HPLC: Monitors enantiomeric purity (specification: >99.9% ee)
  • Dynamic Vapor Sorption: Detects hydrate formation tendencies in polymorphs
  • High-Resolution Mass Spectrometry: Identifies degradation products at ppm levels [3] [6]

The optimized process yields lenvatinib mesylate with ≥99.8% chemical purity and polymorphic uniformity (PXRD match to Form I). Residual solvents are controlled to ICH Q3C Class 2 limits, with NMP <870 ppm and methanol <3000 ppm [2] [5].

Table 3: Key Impurities and Control Strategies

ImpurityOriginControl MeasureSpecification Limit
Chloroethyl urethaneCarbamate formationLow-temperature addition<10 ppm
Des-cyclopropyl lenvatinibThermal degradationTime-limited processing<0.10%
Lenvatinib N-oxideOxidationNitrogen sparging<0.05%
Mesylate esterAcidic conditionspH control (4.0–4.5)<0.07%
Solvate formsCrystallizationSolvent composition controlNot detected

Note: Compound names mentioned in the article include Lenvatinib mesylate, Methanesulfonic acid, Cyclopropylamine, 4-Amino-3-chlorophenol, Phenyl carbonochloridate, and 4-Chloro-7-methoxyquinolin-6-amide.

Properties

CAS Number

857890-39-2

Product Name

Lenvatinib mesylate

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid

Molecular Formula

C22H23ClN4O7S

Molecular Weight

523.0 g/mol

InChI

InChI=1S/C21H19ClN4O4.CH4O3S/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11;1-5(2,3)4/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28);1H3,(H,2,3,4)

InChI Key

HWLFIUUAYLEFCT-UHFFFAOYSA-N

SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl.CS(=O)(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

4-(3-chloro-4-((cyclopropylaminocarbonyl)amino)phenoxy)-7-methoxy-6-quinolinecarboxamide
4-(3-chloro-4-(N'-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide
E 7080
E-7080
lenvatinib
Lenvima

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.